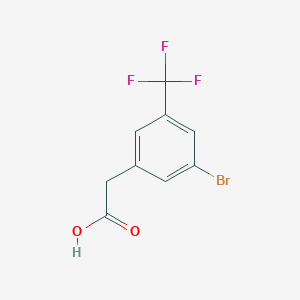
3-Bromo-5-(trifluoromethyl)phenylacetic acid
Vue d'ensemble
Description
“3-Bromo-5-(trifluoromethyl)phenylacetic acid” is a chemical compound with the molecular formula C9H6BrF3O2 . It has a molecular weight of 283.05 .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(trifluoromethyl)phenylacetic acid” consists of a phenyl ring substituted with a bromo group at the 3rd position and a trifluoromethyl group at the 5th position. An acetic acid group is also attached to the phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromo-5-(trifluoromethyl)phenylacetic acid” are not available, similar compounds are known to participate in a variety of organic reactions. These can include nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
“3-Bromo-5-(trifluoromethyl)phenylacetic acid” is a solid at room temperature . It has a molecular weight of 283.05 .Applications De Recherche Scientifique
-
Synthesis of Pyrazole Derivatives
- Field : Organic Chemistry, Medicinal Chemistry
- Application : This compound has been used as a building block in the synthesis of pyrazole derivatives . These derivatives have shown potential as potent growth inhibitors of drug-resistant bacteria .
- Method : The exact method of synthesis is not specified, but it typically involves reactions with other organic compounds under controlled conditions .
- Results : The synthesized pyrazole derivatives were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
-
Determination of Ionic Perfluorinated Substances
- Field : Environmental Chemistry
- Application : This compound has been used in the determination of ionic perfluorinated substances and telomers in leachates from landfills and sediment samples .
- Method : The exact method is not specified, but it likely involves chromatographic or spectroscopic analysis .
- Results : The results or outcomes of this application are not specified in the source .
-
Synthesis of Pentaamine and Bis-Heterocyclic Libraries
- Field : Organic Chemistry
- Application : This compound has been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .
- Method : The exact method of synthesis is not specified, but it typically involves reactions with other organic compounds under controlled conditions .
- Results : The results or outcomes of this application are not specified in the source .
-
Preparation of N,N-Diethyl [(α,α,α-Trifluoro-m-tolyl)]acetamide (DM156)
- Field : Organic Chemistry
- Application : This compound has been used in the preparation of N,N-diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156) .
- Method : The exact method of preparation is not specified, but it likely involves reactions with other organic compounds under controlled conditions .
- Results : The results or outcomes of this application are not specified in the source .
-
Synthesis of Fluorine-Containing Drug Molecules
- Field : Pharmaceutical Chemistry
- Application : This compound has been used in the synthesis of fluorine-containing drug molecules . Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
- Method : The exact method of synthesis is not specified, but it typically involves reactions with other organic compounds under controlled conditions .
- Results : The results or outcomes of this application are not specified in the source .
-
Preparation of Other Fluorinated Compounds
- Field : Organic Chemistry
- Application : This compound has been used in the preparation of other fluorinated compounds . Fluorinated compounds have numerous applications in medicines, electronics, agrochemicals, and catalysis .
- Method : The exact method of preparation is not specified, but it likely involves reactions with other organic compounds under controlled conditions .
- Results : The results or outcomes of this application are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLZAYSCKXDHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718762 | |
| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)phenylacetic acid | |
CAS RN |
1161362-01-1 | |
| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)
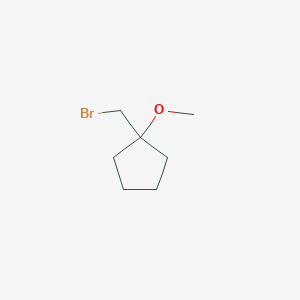
![5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine](/img/structure/B1527446.png)
![2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid](/img/structure/B1527447.png)
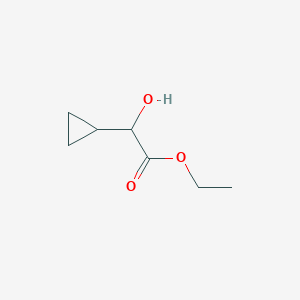
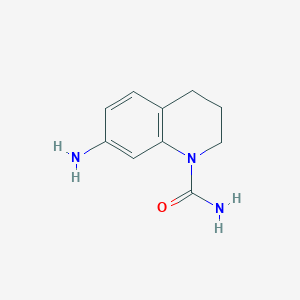
![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1527450.png)
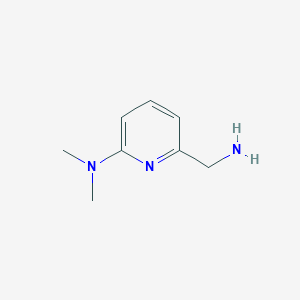
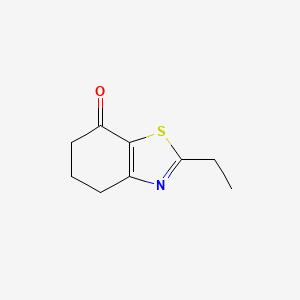
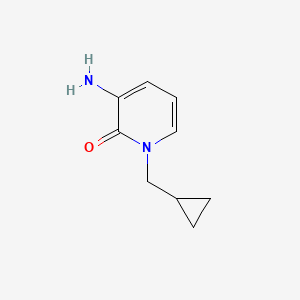
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1527458.png)
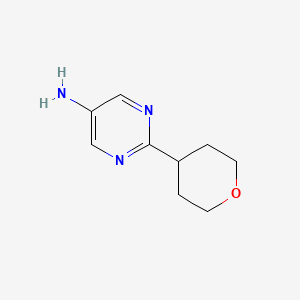
![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)
![3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1527462.png)